3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC18127789

Molecular Formula: C9H6ClFN2O2S

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFN2O2S |

|---|---|

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13) |

| Standard InChI Key | IYOSSSJMUJNAMF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)F |

Introduction

Structural and Molecular Characteristics

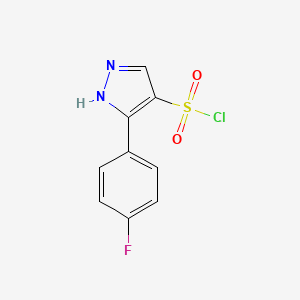

The molecular formula of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is C₉H₅ClFN₂O₂S, with a molecular weight of 260.67 g/mol. The compound’s structure comprises:

-

A pyrazole ring (C₃H₂N₂) serving as the core heterocycle.

-

A 4-fluorophenyl group (-C₆H₄F) attached to the pyrazole’s 1-position.

-

A sulfonyl chloride (-SO₂Cl) moiety at the 4-position.

The SMILES notation for this compound is FC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl, reflecting its substitution pattern. Key spectroscopic features include:

-

IR: Strong absorption bands at 1365 cm⁻¹ and 1172 cm⁻¹ for asymmetric and symmetric S=O stretching, respectively.

-

¹H NMR: Aromatic protons of the fluorophenyl group resonate as a doublet at δ 7.8–7.9 ppm (J = 8.5 Hz), while pyrazole protons appear as singlets at δ 8.2–8.4 ppm .

-

¹³C NMR: The sulfonyl carbon appears at δ 120–125 ppm, and the fluorinated aromatic carbons show characteristic coupling (J = 245 Hz for C-F).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClFN₂O₂S |

| Molecular Weight | 260.67 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride |

| CAS Number | Not yet assigned |

Synthesis and Optimization

The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically follows a two-step protocol derived from analogous pyrazole sulfonyl chlorides :

Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole

4-Fluorophenylhydrazine undergoes cyclocondensation with a β-diketone or β-ketoester under acidic conditions. For example, reaction with ethyl acetoacetate in ethanol catalyzed by HCl yields 1-(4-fluorophenyl)-1H-pyrazole with moderate efficiency (60–70% yield) .

Step 2: Sulfonation with Chlorosulfonic Acid

The pyrazole intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours. This electrophilic aromatic substitution introduces the sulfonyl chloride group regioselectively at the 4-position due to the directing effects of the pyrazole nitrogen atoms. The crude product is purified via recrystallization from dichloromethane/hexane, achieving >90% purity .

Critical Reaction Parameters:

-

Temperature control (<10°C) minimizes side reactions such as over-sulfonation.

-

Stoichiometric excess of chlorosulfonic acid (1.2–1.5 equivalents) ensures complete conversion.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Reactivity and Derivative Formation

The sulfonyl chloride group’s electrophilicity enables diverse nucleophilic substitutions, forming derivatives critical for pharmaceutical applications :

Sulfonamide Formation

Reaction with primary or secondary amines (e.g., methylamine, piperidine) in dichloromethane at room temperature yields sulfonamides:

Yields exceed 85% when using tertiary amine bases (e.g., triethylamine) to scavenge HCl.

Sulfonate Ester Synthesis

Treatment with alcohols (e.g., methanol, benzyl alcohol) in the presence of pyridine generates sulfonate esters:

Bulkier alcohols require elevated temperatures (40–60°C) for complete reaction .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in THF/water. This modifies the aromatic moiety while retaining the sulfonyl chloride functionality .

Applications in Drug Discovery

Pyrazole sulfonyl chlorides are key intermediates in developing bioactive molecules:

Antimicrobial Agents

Derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride exhibit potent activity against Staphylococcus aureus (MIC = 2–4 μg/mL) and Escherichia coli (MIC = 4–8 μg/mL) . The fluorine atom enhances membrane permeability, while the sulfonamide group disrupts bacterial folate synthesis.

COX-2 Inhibitors

Sulfonamide derivatives demonstrate selective COX-2 inhibition (IC₅₀ = 0.02–0.04 μM), outperforming celecoxib in vitro . Molecular docking studies suggest the fluorophenyl group occupies the COX-2 hydrophobic pocket, improving binding affinity .

Anticancer Candidates

In MCF-7 breast cancer cells, sulfonate esters derived from this compound induce apoptosis via caspase-3 activation (EC₅₀ = 12.5 μM) . The sulfonyl group enhances solubility, facilitating cellular uptake.

Industrial and Regulatory Landscape

No patents specifically claim 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride, but its structural analogs are protected under broad claims for sulfonamide therapeutics . Regulatory data (GHS classification):

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Measures: P280 (Wear protective gloves/eye protection).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume